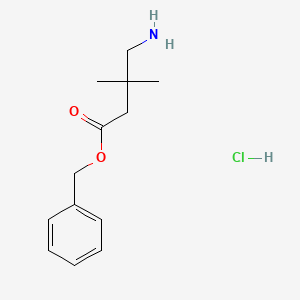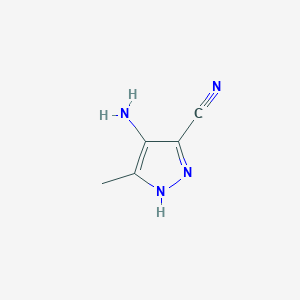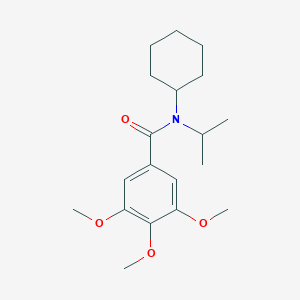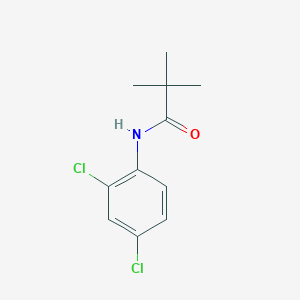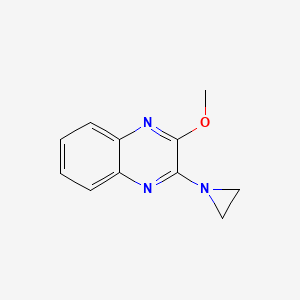
Quinoxaline, 2-(1-aziridinyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of amino derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino derivatives and other ring-opened products
Scientific Research Applications
3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the aziridine ring, used in various chemical and biological applications.
2-methoxyquinoxaline: Similar structure but lacks the aziridine ring, used in medicinal chemistry.
Aziridine: A simpler compound with only the aziridine ring, used as a building block in organic synthesis
Uniqueness
3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
92289-53-7 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-3-methoxyquinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3 |
InChI Key |
OQVBWLCXCLNBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


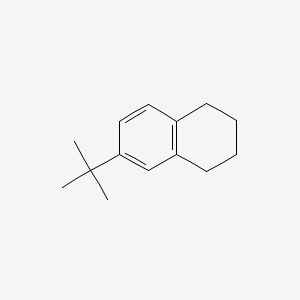
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
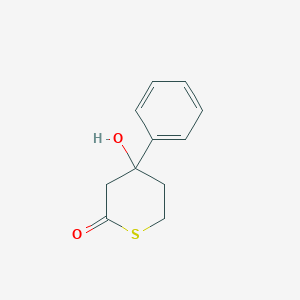

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
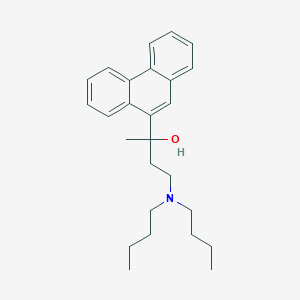
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

